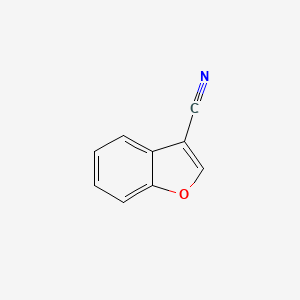

1-Benzofuran-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

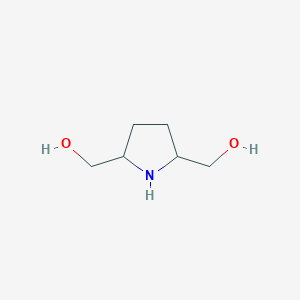

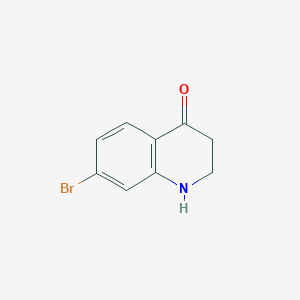

1-Benzofuran-3-carbonitrile is a nitrile compound . It is also known as 3-cyanobenzofuran .

Synthesis Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data . There are also methods for the synthesis of benzofuran-3-carboxylate esters .

Molecular Structure Analysis

The molecular formula of 1-Benzofuran-3-carbonitrile is C9H5NO . The structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Physical And Chemical Properties Analysis

1-Benzofuran-3-carbonitrile has a molecular weight of 143.14 g/mol . It has a topological polar surface area of 36.9 Ų . The compound has a complexity of 193 .

科学研究应用

Antibacterial Activity

1-Benzofuran-3-carbonitrile: derivatives have been recognized for their potential in combating bacterial infections. The furan nucleus, which is a part of the benzofuran structure, plays a crucial role in the synthesis of new drugs aimed at addressing microbial resistance . These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, making them valuable in the development of new antibacterial agents.

Antifungal and Antiviral Properties

The antifungal and antiviral applications of benzofuran derivatives are notable, with 1-Benzofuran-3-carbonitrile being no exception. Its structure allows for the creation of compounds that can be used to treat infections caused by various fungi and viruses, contributing to the field of antiviral and antifungal research .

Anti-Tumor Activity

Benzofuran compounds, including 1-Benzofuran-3-carbonitrile , have shown promise in anti-tumor studies. Their bioactivity is linked to their ability to interfere with the proliferation of cancer cells, offering a pathway for the development of novel anticancer agents .

Antioxidative Applications

The antioxidative properties of benzofuran derivatives make them suitable for research into diseases caused by oxidative stress1-Benzofuran-3-carbonitrile can be utilized in the synthesis of compounds that help protect cells from damage caused by free radicals .

Chemical Synthesis and Drug Design

1-Benzofuran-3-carbonitrile: serves as a key intermediate in the chemical synthesis of complex benzofuran systems. Its reactivity is exploited in the design of new drugs, particularly those with challenging polycyclic structures .

Natural Product Synthesis

The synthesis of natural products often involves benzofuran derivatives due to their presence in nature1-Benzofuran-3-carbonitrile can be used to mimic or derive compounds found in natural sources, aiding in the discovery of new drugs with natural product origins .

Pharmacological Research

In pharmacological research, 1-Benzofuran-3-carbonitrile is valuable for its diverse therapeutic benefits. It has been associated with potential treatments for conditions such as anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and more .

作用机制

安全和危害

未来方向

The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

属性

IUPAC Name |

1-benzofuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLADTXGBAUFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577827 |

Source

|

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-3-carbonitrile | |

CAS RN |

55877-31-1 |

Source

|

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)